

An In-depth Technical Guide to 2-Naphthyl Methacrylate (CAS: 10475-46-4)

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Compound of Interest

Compound Name: 2-Naphthyl methacrylate

Cat. No.: B084513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Naphthyl methacrylate** (2-NMA), a versatile aromatic methacrylate monomer. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and polymerization, and explores its applications, particularly in the realm of advanced polymer chemistry and drug delivery systems.

Core Properties and Specifications

2-Naphthyl methacrylate is a solid, crystalline monomer valued for the properties it imparts to polymers, including a high refractive index, enhanced thermal stability, and fluorescence. These characteristics make it a valuable component in the development of specialized polymers for optical, electronic, and biomedical applications.

Physicochemical Data

The fundamental physicochemical properties of **2-Naphthyl methacrylate** are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 10475-46-4 | [1] |
| Molecular Formula | C ₁₄ H ₁₂ O ₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| Appearance | Colorless crystals / Solid | |
| Melting Point | 62-64 °C | [1] |
| Boiling Point | 357.4 °C at 760 mmHg | |
| Density | 1.122 g/cm ³ | |
| IUPAC Name | naphthalen-2-yl 2-methylprop-2-enoate | |
| InChI Key | CXOYJPWMGYDJNW-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the chemical structure and purity of **2-Naphthyl methacrylate**. The following tables provide key spectral data for the monomer.

¹H-NMR (Proton Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|------------------------------------|
| 7.90 - 7.80 | m | 3H | Aromatic protons |
| 7.75 | s | 1H | Aromatic proton |
| 7.52 - 7.42 | m | 2H | Aromatic protons |
| 7.25 | dd | 1H | Aromatic proton |
| 6.35 | s | 1H | Vinylic proton |
| 5.75 | s | 1H | Vinylic proton |
| 2.10 | s | 3H | Methyl protons (-CH ₃) |

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |
|----------------------|------------------------------------|
| 166.0 | Carbonyl carbon (C=O) |
| 148.5 | Quaternary aromatic carbon |
| 136.5 | Quaternary vinylic carbon |
| 133.8 | Quaternary aromatic carbon |
| 131.5 | Aromatic CH |
| 129.5 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.6 | Aromatic CH |
| 126.6 | Aromatic CH |
| 126.5 | Vinylic carbon (=CH ₂) |
| 125.5 | Aromatic CH |
| 121.5 | Aromatic CH |
| 118.8 | Aromatic CH |
| 18.5 | Methyl carbon (-CH ₃) |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-----------------------------|
| ~1720 | C=O stretch (ester) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |

Experimental Protocols

Detailed methodologies for the synthesis of the **2-Naphthyl methacrylate** monomer and its subsequent polymerization are provided below. These protocols are designed to be

reproducible in a standard laboratory setting.

Synthesis of 2-Naphthyl Methacrylate Monomer

This protocol describes a one-pot synthesis method from 2-naphthol and methacryloyl chloride.
[\[2\]](#)

Materials:

- 2-Naphthol
- Methacryloyl chloride
- Triethylamine
- Benzoyl peroxide
- Tetrahydrofuran (THF), anhydrous
- Argon or Nitrogen gas
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-naphthol (1.0 eq) in anhydrous THF.
- Add triethylamine (1.2 eq) to the solution to act as an HCl scavenger.
- Add a catalytic amount of benzoyl peroxide (0.05 eq) to inhibit premature polymerization.
- Cool the reaction mixture to -10 °C using an appropriate cooling bath.

- Add methacryloyl chloride (1.0 eq) dropwise to the cooled solution over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 3-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be used directly for polymerization or the monomer can be isolated.
- For isolation, filter the mixture to remove triethylamine hydrochloride salt. The filtrate can be purified by column chromatography on silica gel using an ethyl acetate/hexane eluent system, followed by recrystallization from ethanol to yield pure **2-Naphthyl methacrylate**.^[2]

Free-Radical Polymerization of 2-Naphthyl Methacrylate

This protocol details the solution polymerization of 2-NMA using AIBN as a free-radical initiator.

Materials:

- **2-Naphthyl methacrylate** (2-NMA) monomer
- Azobisisobutyronitrile (AIBN), recrystallized
- Anhydrous solvent (e.g., toluene, benzene, or THF)
- Methanol (for precipitation)
- Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
- Magnetic stirrer and oil bath
- Vacuum line for freeze-pump-thaw cycles

Procedure:

- Dissolve the desired amount of 2-NMA monomer in the chosen anhydrous solvent in the Schlenk flask.

- Add the calculated amount of AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).
- Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization reaction.
- After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
- Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
- Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 4-24 hours). The progress can be monitored by taking aliquots and analyzing for monomer conversion via ^1H -NMR or gravimetry.
- Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
- Precipitate the polymer by slowly pouring the viscous reaction solution into a large excess of a non-solvent, such as cold methanol, with constant stirring.
- Collect the precipitated poly(**2-naphthyl methacrylate**) by filtration, wash it thoroughly with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Applications and Advanced Concepts

The unique properties of **2-Naphthyl methacrylate** and its corresponding polymer, poly(**2-naphthyl methacrylate**) (P2-NMA), make them suitable for a range of specialized applications.

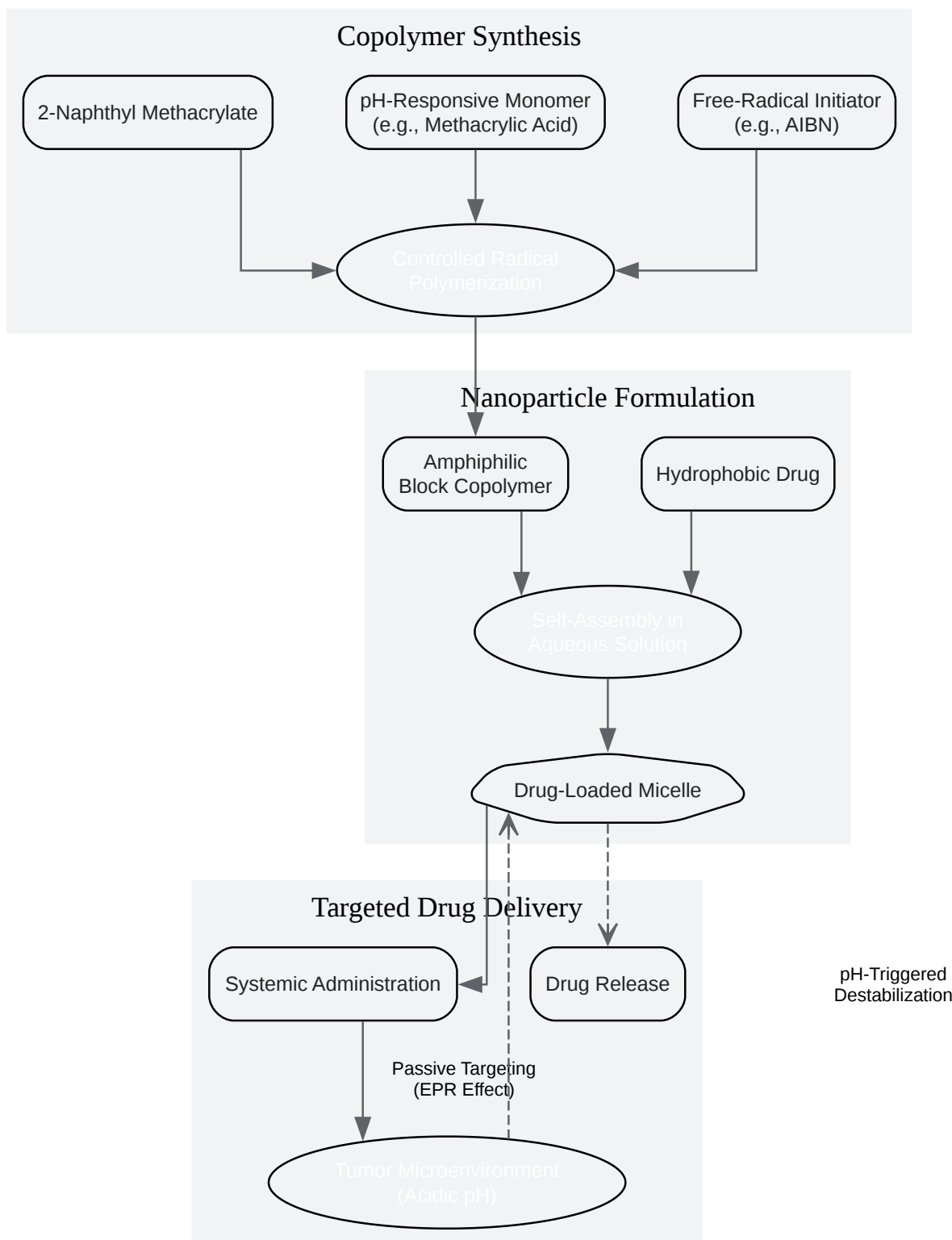
Fluorescent and High-Refractive-Index Polymers

The naphthyl group in 2-NMA is a chromophore that imparts fluorescent properties to the resulting polymers. This makes P2-NMA and its copolymers valuable in the development of materials for optoelectronics, scintillators for radiation detection, and fluorescent probes.^[3] Additionally, the bulky, aromatic nature of the naphthyl group contributes to a high refractive index in the polymer matrix, a desirable property for optical lenses, coatings, and advanced display materials.^[4]

Stimuli-Responsive Polymers for Drug Delivery

Copolymers incorporating **2-Naphthyl methacrylate** can be designed to be stimuli-responsive. For example, by copolymerizing 2-NMA with a pH-sensitive monomer like methacrylic acid, a polymer can be created that changes its conformation in response to changes in pH. This is a highly sought-after characteristic for targeted drug delivery systems. In the acidic environment of a tumor, for instance, such a polymer could swell or change its structure to release an encapsulated therapeutic agent.

The following diagram illustrates a conceptual workflow for the synthesis and application of a pH-responsive copolymer of **2-Naphthyl methacrylate** for targeted drug delivery.



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Conceptual workflow for a 2-NMA-based pH-responsive drug delivery system.

The diagram above outlines the process from the synthesis of a block copolymer containing **2-Naphthyl methacrylate** to its formulation into drug-loaded nanoparticles and subsequent pH-triggered drug release in a target environment.

Safety and Handling

2-Naphthyl methacrylate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Naphthyl methacrylate is a monomer with significant potential in materials science and biomedical applications. Its unique combination of properties, including fluorescence and a high refractive index, coupled with its ability to be incorporated into stimuli-responsive polymers, makes it a subject of ongoing research and development. The experimental protocols and data provided in this guide are intended to facilitate further exploration of this versatile compound by the scientific community.

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